

# Introduction: The Strategic Value of the 2-Pyrrolidin-3-ylpyridine Scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Pyrrolidin-3-ylpyridine**

Cat. No.: **B123321**

[Get Quote](#)

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged scaffolds," a concept that describes core structures with a demonstrated ability to bind to diverse biological targets with high affinity.<sup>[1][2][3]</sup> The **2-pyrrolidin-3-ylpyridine** motif is an exemplary member of this class, merging the advantageous properties of two distinct heterocyclic systems into a single, versatile platform.<sup>[4][5]</sup>

This scaffold uniquely combines a saturated, five-membered pyrrolidine ring with an aromatic pyridine ring.<sup>[4]</sup> This fusion is not merely structural; it is a strategic design choice that offers significant benefits in drug development:

- Three-Dimensionality and Stereochemical Richness: Unlike flat aromatic systems, the  $sp^3$ -hybridized pyrrolidine ring introduces a defined three-dimensional geometry.<sup>[6]</sup> This spatial complexity, often featuring one or more stereogenic centers, allows for highly specific and optimized interactions with the chiral binding pockets of biological targets, enhancing both potency and selectivity.<sup>[6][7]</sup>
- Improved Physicochemical Properties: The incorporation of the saturated pyrrolidine ring can favorably modulate key drug-like properties, such as aqueous solubility and metabolic stability, when compared to purely aromatic scaffolds.<sup>[6][8]</sup>
- Pharmacophoric Versatility: The pyridine ring serves as a crucial pharmacophore, capable of participating in hydrogen bonding,  $\pi$ -stacking, and other key interactions. The nitrogen atom,

in particular, often acts as a hydrogen bond acceptor, mimicking interactions of endogenous ligands.[\[9\]](#)[\[10\]](#)

Primarily, the **2-pyrrolidin-3-ylpyridine** scaffold and its close analogs have gained prominence as modulators of neuronal nicotinic acetylcholine receptors (nAChRs), a critical class of ligand-gated ion channels involved in a wide array of neurological processes.[\[4\]](#)[\[11\]](#)[\[12\]](#) This guide provides a comprehensive overview of the scaffold's application, detailed synthetic protocols, and robust methodologies for biological evaluation, designed for researchers and scientists in the field of drug discovery.

## PART I: The 2-Pyrrolidin-3-ylpyridine Scaffold in Medicinal Chemistry

### Section 1.1: The Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

Neuronal nAChRs are pentameric, ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[\[13\]](#) They are assembled from a diverse family of  $\alpha$  and  $\beta$  subunits, giving rise to numerous receptor subtypes with distinct pharmacological profiles and physiological roles.[\[13\]](#) When activated by the endogenous neurotransmitter acetylcholine or exogenous agonists like nicotine, these channels open to allow the influx of cations (primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ ), leading to neuronal depolarization and the modulation of neurotransmitter release.[\[14\]](#)

The involvement of nAChRs in cognitive function, reward pathways, and neuroinflammation has made them high-value targets for treating a range of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[\[14\]](#)[\[15\]](#)[\[16\]](#) The **2-pyrrolidin-3-ylpyridine** scaffold has proven particularly effective in generating selective modulators for key nAChR subtypes, such as  $\alpha 4\beta 2$  and  $\alpha 7$ .[\[15\]](#)[\[17\]](#)[\[18\]](#)

Below is a diagram illustrating the fundamental mechanism of nAChR activation and its positive allosteric modulation, a key strategy in modern nAChR drug discovery.



Figure 1: nAChR Activation and Positive Allosteric Modulation

[Click to download full resolution via product page](#)

Mechanism of nAChR activation and modulation.

## Section 1.2: Key Structure-Activity Relationship (SAR) Insights

Decades of research have provided valuable insights into how structural modifications of the pyrrolidine-pyridine core influence biological activity at nAChRs. Understanding these relationships is crucial for designing new analogs with improved potency, selectivity, and pharmacokinetic profiles.

A key study investigated a series of pyridine, piperidine, and pyrrolidine analogs, revealing that specific structural changes dictate the interaction with nAChR binding sites.<sup>[11]</sup> Modifications to the pyridine ring's 3-position are critical for binding specificity, while changes at other positions can influence regulatory effects.<sup>[11]</sup>

| Structural Modification              | Observed Effect on nAChR Interaction                                                       | Rationale / Causality                                                                                                                                                                                                   | Reference |
|--------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Substitution at Pyridine 3-Position  | Critical for direct binding affinity and specificity at the primary recognition site.      | The 3-position substituent often mimics the orientation of the natural ligand acetylcholine, enabling key interactions within the orthosteric binding pocket located at the interface of $\alpha$ and $\beta$ subunits. | [11]      |
| Substitution on Pyrrolidine Nitrogen | Modulates potency and can influence subtype selectivity.                                   | This position allows for the introduction of various groups that can probe additional sub-pockets within the receptor or alter the compound's overall physicochemical properties (e.g., lipophilicity, pKa).            | [19]      |
| Stereochemistry of Pyrrolidine Ring  | Often a critical determinant of activity; enantiomers can have vastly different potencies. | nAChR binding sites are chiral. A specific stereoisomer will present its pharmacophoric elements in the optimal spatial arrangement for high-affinity binding, while its counterpart may fit poorly or not at all.      | [6][20]   |

---

|                                      |                                                                                          |                                                                                                                                                                                                                                                                                                                            |
|--------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Bioisosteric Replacement of Pyridine | Can improve metabolic stability or alter the electronic properties of the pharmacophore. | Replacing the pyridine ring with other heterocycles or even non-aromatic bioisosteres like bicyclo[3.1.1]heptane can overcome metabolic liabilities (e.g., pyridine N-oxidation) while maintaining the necessary geometry and hydrogen-bonding capabilities. <a href="#">[9]</a> <a href="#">[21]</a> <a href="#">[22]</a> |
|--------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

## PART II: Synthetic Protocols & Methodologies

### Section 2.1: General Synthetic Strategies

The construction of **2-pyrrolidin-3-ylpyridine** derivatives typically involves two main approaches: functionalization of pre-existing heterocyclic rings or de novo synthesis through cyclization reactions.[\[20\]](#)[\[23\]](#)

- Cyclization Approaches: 1,3-dipolar cycloaddition reactions using azomethine ylides are a powerful and stereoselective method for constructing substituted pyrrolidine rings.[\[7\]](#)[\[24\]](#)
- Functionalization of Precursors: Many syntheses start with commercially available and chiral precursors like proline or 4-hydroxyproline, which are then elaborated to install the desired pyridine moiety.[\[20\]](#)

### Section 2.2: Detailed Protocol: Synthesis of a Representative Analog

This protocol describes a representative synthesis of a derivative based on established chemical transformations, such as the condensation of a substituted oxindole with a pyrrolidone aldehyde, which is a common method for creating complex heterocyclic systems.[\[25\]](#)[\[26\]](#)



[Click to download full resolution via product page](#)

A generalized workflow for scaffold synthesis.

#### Protocol: Synthesis of (E)-2-(1-methyl-5-oxo-pyrrolidin-3-ylidene)-2-(pyridin-3-yl)acetonitrile

This protocol is a representative example and should be adapted and optimized based on the specific substrate and laboratory conditions.

- Step 1: Synthesis of 1-methyl-5-oxopyrrolidine-3-carbaldehyde (Intermediate)
  - To a stirred solution of N-methyl-2-pyrrolidone (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add phosphorus oxychloride (1.2 eq) dropwise.
  - Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature at 0°C.
  - Allow the reaction to warm to room temperature and stir for 5 hours.
  - Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the aldehyde intermediate.
- Step 2: Condensation to Form the Target Compound
  - Dissolve the aldehyde intermediate (1.0 eq) and 3-pyridylacetonitrile (1.1 eq) in absolute ethanol.
  - Add a catalytic amount of piperidine (0.1 eq).
  - Stir the reaction mixture at room temperature for 5 hours, monitoring by TLC.
  - Upon completion, a precipitate may form. If so, filter the solid, wash with cold ethanol, and dry under vacuum.
  - If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography to yield the final product.

## PART III: Biological Evaluation Protocols

### Section 3.1: Characterizing nAChR Modulators with a Calcium Flux Assay

A common and effective method for assessing the functional activity of compounds at ligand-gated ion channels like nAChRs is a cell-based calcium flux assay.[\[14\]](#)[\[27\]](#) This assay is amenable to high-throughput screening and can effectively differentiate between agonists, antagonists, and positive allosteric modulators (PAMs).[\[15\]](#)[\[27\]](#) The principle relies on the high calcium permeability of many nAChR subtypes; channel opening leads to a rapid increase in intracellular calcium, which is detected by a fluorescent indicator dye.[\[14\]](#)



Figure 3: Calcium Flux Assay Workflow

[Click to download full resolution via product page](#)

Workflow for nAChR functional characterization.

## Section 3.2: Detailed Protocol - In Vitro nAChR Modulation Assay

Materials:

- SH-EP1 cells (or other suitable host cells like Neuro-2a) stably or transiently expressing the human nAChR subtype of interest (e.g.,  $\alpha 4\beta 2$ ).[\[15\]](#)[\[27\]](#)
- Cell culture medium (e.g., DMEM/F12 with appropriate supplements).
- Black, clear-bottom 96-well or 384-well microplates.
- Fluo-4 AM calcium indicator dye.
- Assay Buffer (e.g., HBSS with 20 mM HEPES).
- Test compounds (**2-pyrrolidin-3-ylpyridine** derivatives) dissolved in DMSO.
- Nicotine (agonist).
- Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

#### Procedure:

- Cell Plating: Plate the nAChR-expressing cells into the microplates at a predetermined density (e.g.,  $1.5\text{--}2.0 \times 10^5$  cells/well for a 96-well plate) and allow them to adhere overnight. [\[15\]](#)
- Dye Loading: Aspirate the culture medium and wash the cells with Assay Buffer. Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at  $37^\circ\text{C}$ .
- Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Also, prepare agonist (nicotine) solutions at concentrations required for different modes of the assay (see below).
- Assay Execution (on Plate Reader):
  - Agonist Mode: To identify agonists, add the test compounds directly to the dye-loaded cells and measure the fluorescence response. A compound that elicits a calcium signal on its own is an agonist.
  - Antagonist Mode: Pre-incubate the cells with the test compounds for 5-10 minutes. Then, add a high concentration of nicotine (e.g., EC<sub>90</sub>) and measure the fluorescence. A

reduction in the nicotine-induced signal indicates antagonist activity.[13][27]

- PAM Mode: Pre-incubate the cells with the test compounds. Then, add a low concentration of nicotine (e.g., EC<sub>20</sub>). An enhancement of the nicotine-induced signal indicates positive allosteric modulator (PAM) activity.[13][15]
- Data Analysis: For each compound, plot the response (fluorescence change) against the concentration. Fit the data to a four-parameter logistic equation to determine potency (EC<sub>50</sub> for agonists/PAMs; IC<sub>50</sub> for antagonists) and efficacy (% of maximal nicotine response).

### Section 3.3: Data Interpretation & Troubleshooting

| Observed Outcome                                             | Interpretation                                                             | Next Steps                                                                                                                                            |
|--------------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Signal with compound alone                                   | Agonist                                                                    | Determine EC <sub>50</sub> and efficacy.<br>Test for subtype selectivity.                                                                             |
| No signal alone; reduces nicotine EC <sub>90</sub> response  | Competitive or Non-competitive Antagonist                                  | Determine IC <sub>50</sub> . Perform mechanistic studies (e.g., Schild analysis) to determine the mode of antagonism.[16]                             |
| No signal alone; enhances nicotine EC <sub>20</sub> response | Positive Allosteric Modulator (PAM)                                        | Determine EC <sub>50</sub> and the degree of signal potentiation.<br>Assess effects on agonist potency (leftward shift in EC <sub>50</sub> ).[14][17] |
| High background fluorescence / No response to nicotine       | Cell health issues, improper dye loading, or receptor expression problems. | Verify cell viability, optimize dye loading time and concentration, and confirm receptor expression via western blot or another method.               |

### Conclusion and Future Directions

The **2-pyrrolidin-3-ylpyridine** scaffold represents a highly validated and strategically valuable starting point for the discovery of novel therapeutics, particularly those targeting neuronal nicotinic acetylcholine receptors. Its inherent three-dimensionality and versatile

pharmacophoric features provide a rich foundation for generating potent and selective modulators.[4][6][8] The protocols outlined in this guide offer a robust framework for the synthesis and functional characterization of new chemical entities based on this privileged core.

Future work in this area will likely focus on leveraging advanced synthetic methods to explore novel regions of chemical space, designing analogs with improved blood-brain barrier penetration, and fine-tuning subtype selectivity to minimize off-target effects and create safer, more effective treatments for challenging neurological and psychiatric disorders.

## References

- Horton, D. A., et al. (2003). On the Origins of the Privileged Structure. *Chemical Reviews*.
- Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. *bioRxiv*.
- Sittl, R., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. *ASSAY and Drug Development Technologies*.
- Syed, A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. *Journal of Pharma Insights and Research*.
- Tan, L. L., & Brimble, M. A. (2019). Natural product derived privileged scaffolds in drug discovery. *Current Opinion in Chemical Biology*.
- Tung, T. T., & Nguyen, T. Q. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. *RSC Medicinal Chemistry*.
- Barberis, C., et al. (2020). A three-step strategy for the conversion of pyridines into benzonitriles. *Nature Chemistry*.
- Denisenko, A., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. *ChemRxiv*.
- Fernandes, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. *Molecules*.
- PhD Thesis. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
- Patrick, G. L. (2013). Bioisosterism: A Rational Approach in Drug Design. *An Introduction to Medicinal Chemistry*.
- Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation.
- Johnson, V. B., et al. (2023). Novel Putative Positive Modulators of  $\alpha 4\beta 2$  nAChRs Potentiate Nicotine Reward-Related Behavior. *International Journal of Molecular Sciences*.

- PubChem. (n.d.). 2-(Pyrrolidin-3-yl)pyridine.
- Yang, Y., et al. (2017). The current agonists and positive allosteric modulators of  $\alpha 7$  nAChR for CNS indications in clinical trials. *Acta Pharmacologica Sinica*.
- Seilkhanov, O. T., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. *Molecules*.
- Chen, C-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. *Molecules*.
- Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. *Journal of Medicinal Chemistry*.
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. *Frontiers in Pharmacology*.
- Faghih, R., & Gfesser, G. A. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. *Molecules*.
- Chuang, C-P., & Tsai, A-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. *Synthesis*.
- Tritto, E., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as  $\alpha 7$  nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. *Journal of Medicinal Chemistry*.
- Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. *The Journal of Pharmacology and Experimental Therapeutics*.
- Zhang, X., et al. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. *Molecules*.
- ResearchGate. (n.d.). Structure activity relationship.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ResearchGate. (2017). (PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.
- ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Current Medicinal Chemistry*.
- Hosseinienezhad, S., & Ramazani, A. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines. *ResearchGate*.

- Li, W., et al. (2023). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. *Molecules*.
- Lotsof, U., et al. (2023). Synthesis of  $\alpha 3\beta 4$  Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. *ACS Chemical Neuroscience*.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Role of Heterocyclic Scaffolds in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The current agonists and positive allosteric modulators of  $\alpha 7$  nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of  $\alpha 3\beta 4$  Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as  $\alpha 7$  nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Pyrrolidine synthesis [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the 2-Pyrrolidin-3-ylpyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123321#2-pyrrolidin-3-ylpyridine-as-a-scaffold-for-drug-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)